BOC-L-Alanine benzyl ester

Übersicht

Beschreibung

BOC-L-Alanine benzyl ester is a compound with a molecular weight of 279.34 . It is a colorless to light-yellow liquid and is used as a protected form of the amino acid alanine . It is often used in peptide synthesis .

Synthesis Analysis

The synthesis of BOC-L-Alanine benzyl ester involves the reaction of lysine or tyrosine with an acid chloride to form an amide bond, followed by a ring-opening reaction with the corresponding benzothiadiazole . Another method involves the use of a mixed anhydride reaction using isobutylchloroformate .Molecular Structure Analysis

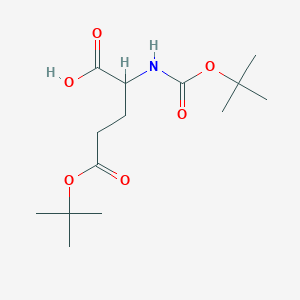

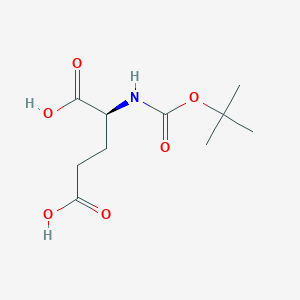

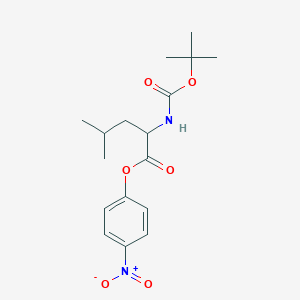

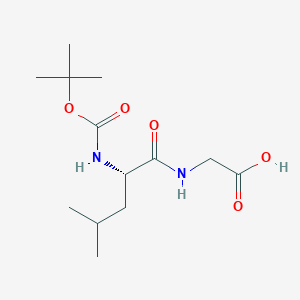

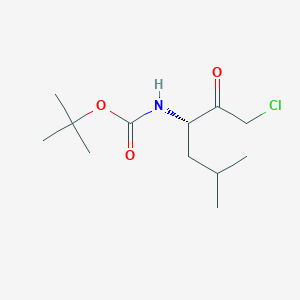

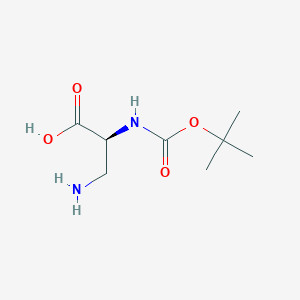

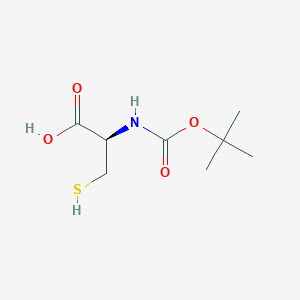

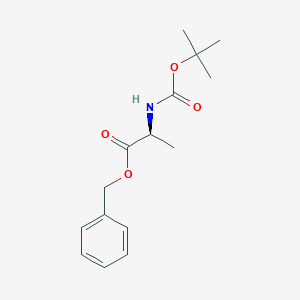

The IUPAC name of BOC-L-Alanine benzyl ester is benzyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate . The InChI code is 1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1 .Chemical Reactions Analysis

BOC-L-Alanine benzyl ester can undergo various reactions. For instance, these stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride . BOC-derivatives of benzyl amides and amino acid esters, especially those containing benzoyl, can undergo fast acyl nitrogen to carbon migration at −78 °C to give the corresponding α-aminoketones .Physical And Chemical Properties Analysis

BOC-L-Alanine benzyl ester has a molecular weight of 279.34 . It is a colorless to light-yellow liquid and is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

1. Dual Protection of Amino Functions

- Application : The Boc group plays a pivotal role in the synthesis of multifunctional targets as amino functions often occur in this context . Products containing one or two Boc-groups resulting from dual protection of amines and amides have various applications .

- Method : The Boc group is introduced to the amino function through a reaction with Boc2O / DMAP . The Boc group can be cleaved by mild acidolysis .

- Results : This method facilitates the synthesis of complex organic compounds with multiple functional groups .

2. N-Boc Deprotection

- Method : An efficient and sustainable method for N-Boc deprotection has been developed using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

- Results : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times .

3. Preparation of Collagenase Inhibitors

- Application : BOC-L-Alanine benzyl ester is used as a reagent in the preparation of collagenase inhibitors .

- Method : The specific methods of application or experimental procedures can vary depending on the specific type of collagenase inhibitor being synthesized .

- Results : The outcome of this application is the production of collagenase inhibitors, which have potential therapeutic applications in diseases where collagen degradation is a significant factor .

4. Preparation of N-Propargylalanine

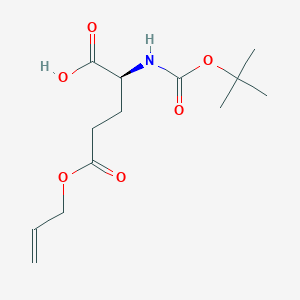

- Application : BOC-L-Alanine benzyl ester is used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .

- Method : The specific methods of application or experimental procedures can vary depending on the specific synthesis route chosen .

- Results : The outcome of this application is the production of N-propargylalanine, which can be used to generate N-(3-aryl)propylated alanine residues .

5. Resolution of Racemic Mixture

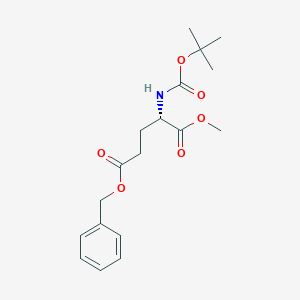

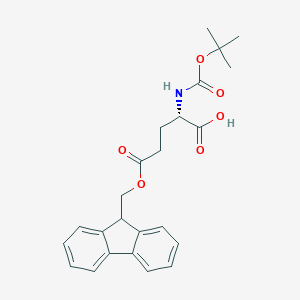

- Application : BOC-L-Alanine benzyl ester is used in the resolution of racemic mixture of 3,3′-bis(benzyloxy)-1,1′-binaphthalene-2,2′-diol .

- Method : The specific methods of application or experimental procedures can vary depending on the specific resolution process chosen .

- Results : The outcome of this application is the resolution of a racemic mixture, which is a crucial step in the production of enantiomerically pure compounds .

6. Microemulsion Formulation for Topical Applications

- Application : A benzoxazine derivative of BOC-L-Alanine benzyl ester is used as an additive in the microemulsion formulation for topical applications of acyclovir .

- Method : The specific methods of application or experimental procedures can vary depending on the specific formulation process chosen .

- Results : The outcome of this application is the production of a microemulsion formulation that can enhance the delivery of acyclovir in topical applications .

7. Synthesis of ®-(+)-Boc-iturinic Acid

- Application : BOC-L-Alanine benzyl ester is used as a starting material for the enantiospecific synthesis of ®-(+)-Boc-iturinic acid .

- Method : The specific methods of application or experimental procedures can vary depending on the specific synthesis route chosen .

- Results : The outcome of this application is the production of ®-(+)-Boc-iturinic acid .

8. Synthesis of Thrombin Inhibitors

- Application : BOC-L-Alanine benzyl ester is used in the synthesis of the L-aspartic series of thrombin inhibitors .

- Method : The specific methods of application or experimental procedures can vary depending on the specific synthesis route chosen .

- Results : The outcome of this application is the production of thrombin inhibitors, which have potential therapeutic applications .

9. Preparation of Diketopiperazine Tetrapeptides

- Application : BOC-L-Alanine benzyl ester is used in the preparation of diketopiperazine tetrapeptides .

- Method : The specific methods of application or experimental procedures can vary depending on the specific synthesis route chosen .

- Results : The outcome of this application is the production of diketopiperazine tetrapeptides .

10. Synthesis of a Novel Tricyclic Dipeptide Mimetic

- Application : BOC-L-Alanine benzyl ester is used in the preparation of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus .

- Method : The specific methods of application or experimental procedures can vary depending on the specific synthesis route chosen .

- Results : The outcome of this application is the production of a novel tricyclic dipeptide mimetic .

11. Mild Deprotection of the N-Boc Group

- Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .

- Method : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

- Results : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Safety And Hazards

Zukünftige Richtungen

The use of BOC-L-Alanine benzyl ester in peptide synthesis is expected to continue due to its attractive properties . It is also expected to play a major role in the future of drug discovery . The synthesis, properties, and applications of products containing one or two BOC-groups resulting from dual protection of amines and amides are areas of ongoing research .

Eigenschaften

IUPAC Name |

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNCFIIFMFCSHL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450288 | |

| Record name | BOC-L-Alanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BOC-L-Alanine benzyl ester | |

CAS RN |

51814-54-1 | |

| Record name | BOC-L-Alanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.